molecular formula C14H6ClNO4 B8787421 1-Nitro-8-chloroanthraquinone CAS No. 129-38-4

1-Nitro-8-chloroanthraquinone

Cat. No.: B8787421
CAS No.: 129-38-4
M. Wt: 287.65 g/mol
InChI Key: DPXBPDAJRIKYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-8-chloroanthraquinone (CAS 129-38-4) is a disubstituted anthraquinone derivative that serves as a versatile chemical intermediate in organic synthesis and materials research. This compound is characterized by its molecular formula of C 14 H 6 ClNO 4 and a molecular weight of 287.65 g/mol . In research applications, this compound is primarily valued as a key precursor. It is used in the synthesis of more complex anthraquinone derivatives, including di-nitro-chloroanthraquinones, which are of significant interest in the development of specialized dyes and pigments . Anthraquinone-based compounds are widely studied for the production of vat dyes, which are known for their excellent colorfastness and stability on textiles . Furthermore, derivatives of chloro-nitroanthraquinones are investigated as potential intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals, owing to the reactivity of their nitro and chloro functional groups . Research also explores the use of similar anthraquinone structures in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) due to their stable electronic properties . The photophysical properties of structurally related chloro-nitroanthraquinones make them subjects of interest in photochemical studies . Safety and Handling: This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129-38-4

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16(19)20/h1-6H

InChI Key

DPXBPDAJRIKYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving 1 Nitro 8 Chloroanthraquinone

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. In the case of 1-nitro-8-chloroanthraquinone, both the nitro (-NO₂) and chloro (-Cl) groups, in conjunction with the quinone carbonyls, activate the aromatic system towards nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org

The displacement of a halogen in a chloroanthraquinone by a nucleophile is a classic example of the SNAr mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the anthraquinone (B42736) core and other substituents, which polarize the C-Cl bond and stabilize the forming intermediate. vaia.comncrdsip.com

The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex. vaia.comwikipedia.orglibretexts.org This complex is a non-aromatic, negatively charged species where the nucleophile has formed a new sigma bond to the ring. libretexts.orglibretexts.org The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing groups, which provides significant stabilization. wikipedia.orgmasterorganicchemistry.com For a chloroanthraquinone, the carbonyl groups play a crucial role in this delocalization.

The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction because it involves the disruption of the ring's aromaticity. ncrdsip.commasterorganicchemistry.com The subsequent step, the elimination of the chloride leaving group, is fast as it restores the energetically favorable aromatic system. ncrdsip.com

Mechanism of Halogen Displacement:

Addition of Nucleophile: The nucleophile attacks the ipso-carbon (the carbon bonded to the chlorine), forming a tetrahedral carbon center and breaking the aromaticity of the ring. libretexts.org

Formation of Meisenheimer Complex: The resulting anionic intermediate, the Meisenheimer complex, is stabilized by resonance, with the negative charge distributed over the ring and the carbonyl oxygens.

Elimination of Leaving Group: The complex collapses, expelling the chloride ion and reforming the aromatic ring to yield the substitution product. vaia.com

The stability and formation of the Meisenheimer complex depend on the nucleophile, the solvent, and the specific substitution pattern of the anthraquinone. researchgate.net Studies on various activated aryl halides have confirmed that the presence of ortho or para electron-withdrawing groups significantly stabilizes the intermediate, thereby accelerating the reaction. libretexts.org

While halogens are common leaving groups in SNAr reactions, the nitro group (-NO₂) can also be displaced by strong nucleophiles, particularly at elevated temperatures. scribd.com The displacement of a nitro group in an anthraquinone derivative can be achieved with various nucleophiles, including chlorides, alkoxides, and amines. google.comresearchgate.netgoogle.com

For instance, the nitro group of an α-nitroanthraquinone can be replaced by chlorine through a reaction with an ionic chloride in a suitable solvent. google.com Similarly, reaction with an alcohol in the presence of a base can lead to the formation of an ether, displacing the nitro group. google.com The conversion of 1-nitroanthraquinone (B1630840) derivatives to the corresponding aminoanthraquinones using ureas as the aminating agent has also been reported. researchgate.net

The reactivity of the nitro group as a leaving group is influenced by several factors. The C-N bond is strong, and the NO₂⁻ anion is a relatively poor leaving group compared to halides. Therefore, reactions involving nitro group displacement often require more forcing conditions, such as higher temperatures. scribd.com However, the powerful electron-withdrawing capacity of the nitro group strongly activates the ring for the initial nucleophilic attack, a prerequisite for the substitution to occur.

Table 1: Examples of Nitro Group Displacement in Anthraquinone Derivatives
Starting MaterialReagent/ConditionsProductReference
α-NitroanthraquinoneIonic Chloride, Acid, Solventα-Chloroanthraquinone google.com
Substituted Anthraquinone (-NO₂)Methanol, Potassium HydroxideAlkoxy-anthraquinone google.com
1-Nitro-9,10-anthraquinoneUreas, N,N,N′,N′-tetramethylurea (TMU), ~130 °CAminoanthraquinones researchgate.net
1,5-DinitroanthraquinoneChlorine, Organic Solvents, >200 °C1,5-Dichloroanthraquinone scribd.com

In a molecule like this compound, which possesses two potential leaving groups, the reaction pathway is determined by the relative reactivity of the C-Cl and C-N bonds towards nucleophilic attack. Generally, halides are better leaving groups than the nitro group. google.com This suggests that under many conditions, nucleophilic substitution would preferentially occur at the 8-position, displacing the chloride ion.

The preference for displacing chloride is supported by the fact that reactions to introduce groups like -Cl or -SO₃H are often more specific than nitration reactions. google.com However, the outcome is highly dependent on the reaction conditions (temperature, solvent, nature of the nucleophile). For example, amination of 1,8-dichloroanthraquinone (B31358) with ammonia (B1221849) at high temperatures (200-220 °C) can result in a mixture of products, including 1-amino-8-chloroanthraquinone (B8804310) and 1,8-diaminoanthraquinone, demonstrating that substitution can occur sequentially. google.com

The powerful electron-withdrawing effect of the nitro group at position 1 activates the entire aromatic ring, including the carbon at position 8 where the chlorine is located. Conversely, the chlorine at position 8 also influences the reactivity at position 1. In some cases, selective replacement of one nitro group in a dinitroanthraquinone is possible, while in others, both are replaced. google.com This highlights the subtle interplay of electronic effects and reaction conditions that dictates the final product distribution in polysubstituted anthraquinones.

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemistry of anthraquinone and its derivatives is well-studied, often involving reversible reduction processes. The electrochemical reduction of nitroaromatic compounds, including nitroanthraquinones, is a complex process that can yield a variety of products depending on the conditions, such as the pH of the medium and the electrode material. taylorfrancis.comacs.org

R-NO₂ → R-NO → R-NHOH → R-NH₂

For nitroanthraquinones, the reduction of the quinone system itself also occurs. The photoreduction of 1-nitro-9,10-anthraquinone has been shown to yield 1-amino-9,10-anthraquinone as the major product, proceeding through radical intermediates. researchgate.net Electrochemical studies of nitrophenyl films have demonstrated that the primary product of reduction is the aminophenyl group. acs.org

The presence of a chloro substituent can also influence the electrochemical behavior. While the C-Cl bond is generally stable to reduction, under certain potentials and conditions, reductive dehalogenation can occur. However, the reduction of the nitro group and the quinone moiety are typically observed at less negative potentials. Electrochemical studies on chloroanthraquinone derivatives grafted onto carbon surfaces have shown that the chlorine atom does not significantly affect the electrochemical response of the quinone group itself. researchgate.net

The reduction of quinones in protic media is a classic example of a proton-coupled electron transfer (PCET) process. acs.orgnih.gov In a PCET mechanism, both an electron and a proton are transferred in a single kinetic step or in separate, concerted steps. nih.gov This avoids the formation of high-energy intermediates that would result from the transfer of only an electron or a proton. weebly.com

For anthraquinone systems immobilized on an electrode surface, cyclic voltammetry studies show that the reduction potential shifts depending on the pH of the solution. acs.org A typical shift of approximately 60 mV per pH unit is consistent with a mechanism involving the transfer of an equal number of protons and electrons. acs.org The reduction of anthraquinone (AQ) to hydroquinone (B1673460) (H₂AQ) is a two-electron, two-proton process:

AQ + 2e⁻ + 2H⁺ ⇌ H₂AQ

This process can occur through various stepwise or concerted PCET pathways. The specific mechanism depends on factors like pH and the nature of the anthraquinone derivative. glusacgroup.comrsc.org The retention of this PCET behavior is crucial when anthraquinone derivatives are immobilized on electrode surfaces for applications in catalysis or energy storage, as it allows them to maintain their solution-phase reactivity. acs.orgweebly.com Systems have been designed where an anthraquinone unit can photochemically accumulate multiple electrons via PCET, demonstrating its capacity to store charge. glusacgroup.comrsc.org

Table 2: Key Characteristics of PCET in Anthraquinone Systems
CharacteristicObservation/FindingSignificanceReference
pH DependenceReduction potential shifts cathodically with increasing pH (~60 mV/pH unit).Indicates a 1-electron, 1-proton transfer per step (or 2e⁻, 2H⁺ overall). acs.org
Reaction PathwayAvoids high-energy intermediates by coupling proton and electron transfers.Provides a lower energy pathway for redox reactions. weebly.com
Charge AccumulationAnthraquinone moieties can store multiple electrons and protons.Useful for developing photocatalysts and energy storage systems. glusacgroup.comrsc.org
Surface ImmobilizationAnthraquinone maintains its PCET behavior when noncovalently attached to electrode surfaces.Enables the design of molecularly modified materials with specific reactivity. acs.orgweebly.com

Influence of Electron-Withdrawing Groups (Nitro, Chloro) on Redox Potentials and Reaction Kinetics

The nitro and chloro substituents on the this compound molecule are strongly electron-withdrawing. This characteristic significantly impacts the compound's redox potentials and the kinetics of its reactions. jcesr.orgresearchgate.net Computational studies on various anthraquinone derivatives have shown that electron-withdrawing groups, such as halogens, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the redox potential. jcesr.orgresearchgate.net This alteration of the electronic properties is a key factor in predicting the electrochemical behavior of substituted anthraquinones. jcesr.org

The rate of formation of substituted anthraquinones is also sensitive to the electronic nature of the substituents. acs.org For instance, studies on the cyclization of 2-benzoylbenzoic acids to form anthraquinones have demonstrated that electron-withdrawing groups on the benzoyl moiety can significantly affect the reaction rate. acs.org Specifically, a 4-chlorobenzoyl group has been observed to decrease the reaction rate compared to an unsubstituted or a methyl-substituted benzoyl group. acs.org This suggests that the chloro group in this compound likely influences the kinetics of reactions involving the anthraquinone core.

The autoxidation of substituted anthranols to their corresponding anthraquinones also displays a clear dependence on substituent effects. oup.com Kinetic studies have shown that the relative rate constants for these reactions can be correlated using the Hammett equation, yielding a negative ρ-value, which indicates that electron-donating groups accelerate the reaction. oup.com Conversely, the presence of electron-withdrawing groups like nitro and chloro would be expected to decelerate such oxidation processes.

Radical Reactions and Their Mechanisms

Photochemical Hydrogen Atom Transfer (HAT) in Anthraquinone Photoreactivity

Anthraquinone and its derivatives are well-known for their photochemical activity, often initiated by the population of a reactive triplet state upon photoexcitation. researchgate.net A common reaction pathway for this excited state is hydrogen atom transfer (HAT) from a suitable donor molecule. researchgate.net Studies on 1,4-anthraquinone (B1204791) have shown that HAT reactions from donors like 4-phenylphenol (B51918) proceed rapidly from the triplet state. rsc.org

The photoreactivity of anthraquinones can also involve intramolecular HAT. For example, 1-alkylanthraquinones undergo a photochemical reaction where a hydrogen atom from the alkyl group is transferred to a peri-quinoid oxygen, forming a 9-hydroxy-1,10-anthraquinone-1-methide through a triplet biradical intermediate. researchgate.net Similarly, 1-alkoxy-9,10-anthraquinones can undergo a δ-hydrogen atom abstraction process. acs.org While direct studies on this compound are not specified, the general principles of anthraquinone photochemistry suggest that it could participate in HAT reactions, with the specific pathways and efficiencies being influenced by the electronic and steric effects of the nitro and chloro substituents.

Free Radical Chlorination Mechanisms for Anthraquinone Derivatization

Free radical chlorination represents a potential, though less common, method for the derivatization of anthraquinones. While electrophilic substitution is the more standard approach for introducing chlorine onto the anthraquinone nucleus, radical mechanisms could offer alternative selectivities. vulcanchem.com The chlorination of anthraquinone can also be achieved through processes involving radical intermediates, particularly at high temperatures or under UV irradiation. The specific mechanisms for the free radical chlorination of the anthraquinone core are complex and can lead to a mixture of products.

Other Significant Chemical Transformations

Selective Reduction of Nitro Groups to Amino Functionalities

A crucial transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 1-amino-8-chloroanthraquinone. This reaction is a key step in the synthesis of various dyes and pigments. google.com The reduction of aromatic nitro compounds to their corresponding amines is a fundamental process in organic synthesis. jsynthchem.commasterorganicchemistry.com

Several methods can be employed for this selective reduction, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon is a common method.

Metal-Acid Systems: Easily oxidized metals such as iron, tin, or zinc in the presence of an acid like HCl can effectively reduce the nitro group. masterorganicchemistry.com

Sodium Sulfide: This reagent can be used for the selective reduction of a nitro group. core.ac.uk

The challenge in the reduction of this compound lies in achieving high selectivity for the nitro group without affecting the chloro substituent or the anthraquinone core. The choice of reducing agent and reaction conditions is critical to prevent side reactions such as dechlorination or over-reduction of the quinone system.

ReactantProductReagents and ConditionsReference
This compound1-Amino-8-chloroanthraquinoneVarious reducing agents (e.g., Na2S, catalytic hydrogenation) google.comcore.ac.uk
1,8-Dichloroanthraquinone1-Amino-8-chloroanthraquinone & 1,8-DiaminoanthraquinoneAqueous ammonia at high temperature and pressure (e.g., 220°C) google.com
Aromatic Nitro CompoundsAromatic AminesNaBH4 / Ni(PPh3)4 in ethanol (B145695) at room temperature jsynthchem.com
Aromatic Nitro CompoundsAromatic AminesMetals (Fe, Sn, Zn) in acid (HCl) or catalytic hydrogenation (H2/Pd, Pt, or Ni) masterorganicchemistry.com

Hydrolysis and Solvolysis Reactions in Substituted Anthraquinones

The chloro substituent in this compound can be susceptible to hydrolysis and solvolysis reactions, particularly under harsh conditions. The rate and extent of these reactions are influenced by the nature of the solvent and the presence of other substituents on the anthraquinone ring.

Studies on the solvolysis of anthraquinone-2-carbonyl chloride in binary solvent mixtures have shown that the reaction mechanism can be of the S_N2 type. koreascience.kr The reaction rates were found to be dependent on the solvent composition, with factors such as hydrogen bond donating ability and polarity playing significant roles. koreascience.kr

In the context of substituted chloroanthraquinones, hydrolysis can be used to introduce hydroxyl groups. For example, the hydrolysis of a chloroanthraquinone with boiling 40% sulfuric acid has been used to synthesize a hydroxyanthraquinone derivative. core.ac.uk The presence of the electron-withdrawing nitro group in this compound would likely deactivate the chloro group towards nucleophilic aromatic substitution, including hydrolysis, making more forcing conditions necessary for this transformation to occur.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitro 8 Chloroanthraquinone

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule, which are directly related to the types of chemical bonds and functional groups present.

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The FT-IR spectrum of 1-Nitro-8-chloroanthraquinone is expected to exhibit several characteristic absorption bands corresponding to its key structural motifs.

The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups of the anthraquinone (B42736) core, typically appearing in the range of 1670–1690 cm⁻¹. The presence of the electron-withdrawing nitro (NO₂) group would likely shift these frequencies slightly. The nitro group itself is expected to produce two distinct, strong stretching vibrations: an asymmetric stretch around 1530–1570 cm⁻¹ and a symmetric stretch near 1320–1370 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~1680StrongC=O Stretch (Quinone)
~1590MediumAromatic C=C Stretch
~1540StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~750Medium-StrongC-Cl Stretch

Raman spectroscopy provides information complementary to FT-IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. core.ac.uk It is particularly effective for observing symmetric vibrations and bonds involving non-polar groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would show signals for the six protons on the aromatic rings. The chemical shifts of these protons are influenced by the anisotropic effects of the carbonyl groups and the electronic effects of the chloro and nitro substituents. Both substituents are electron-withdrawing, which deshields the nearby protons, causing them to resonate at a lower field (higher ppm).

The protons on the ring containing the chlorine atom (H-5, H-6, H-7) and the protons on the ring with the nitro group (H-2, H-3, H-4) would form two distinct spin systems. The signals would likely appear as complex multiplets (doublets, triplets, or doublets of doublets) in the aromatic region, predicted to be between 7.5 and 8.5 ppm. The specific coupling patterns (J-values) would reveal the ortho, meta, and para relationships between the protons. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.2ddJ ≈ 8.0, 1.0
H-3~7.8tJ ≈ 8.0
H-4~8.0ddJ ≈ 8.0, 1.0
H-5~8.3ddJ ≈ 8.0, 1.0
H-6~7.9tJ ≈ 8.0
H-7~7.7ddJ ≈ 8.0, 1.0

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. In this compound, 14 distinct signals are expected. The two carbonyl carbons (C-9 and C-10) would be the most deshielded, appearing at the downfield end of the spectrum, typically around 180-185 ppm.

The carbons directly attached to the electron-withdrawing chlorine (C-8) and nitro (C-1) groups would also be significantly deshielded. The remaining aromatic carbons would appear in the typical range of 120-150 ppm. The specific chemical shifts are diagnostic of the substitution pattern. mdpi.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-9, C-10~182
C-1~148
C-8~140
C-2, C-3, C-4, C-5, C-6, C-7~125-138
Quaternary (C-4a, C-8a, C-9a, C-10a)~130-135

To unambiguously assign every proton and carbon signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. The ¹H-¹H COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-5 with H-6, and H-6 with H-7, confirming the two separate aromatic spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. Each cross-peak links a signal in the ¹H spectrum to a signal in the ¹³C spectrum, allowing for the definitive assignment of all protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular puzzle together. For instance, correlations from H-2 to C-4 and C-9a, or from H-7 to C-5 and C-8a, would confirm the connectivity of the rings and the placement of the substituents relative to the carbonyl groups. researchgate.net

Together, these advanced NMR methods provide a complete and detailed structural map of this compound, leaving no ambiguity as to its constitution.

Table of Mentioned Compounds

Compound Name
This compound
1-chloroanthraquinone (B52148)

Electronic Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light, offering a window into its electronic structure and conjugation.

The UV-Vis spectrum of an organic molecule is dictated by its chromophores, which are functional groups that absorb light in the UV-visible range. researchgate.net For this compound, the chromophore is the entire conjugated system of the anthraquinone core, extended and perturbed by the electron-withdrawing nitro (-NO₂) group and the chloro (-Cl) group. The absorption of photons promotes electrons from occupied molecular orbitals to unoccupied ones, with the most common transitions being from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

The electronic spectrum of anthraquinone and its derivatives typically displays several absorption bands corresponding to π → π* and n → π* transitions. nih.gov The intense bands are generally assigned to π → π* transitions within the aromatic system, while the weaker, longer-wavelength absorptions are characteristic of n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

Table 1: Expected UV-Vis Absorption Bands for this compound This table is based on theoretical principles and data from related anthraquinone compounds, as specific experimental data for this compound was not found.

Transition Type Expected Wavelength Range (nm) Associated Molecular Orbitals
π → π* 250 - 350 Transitions within the conjugated aromatic system.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.comrsc.org It is an invaluable tool for studying redox processes, as it can identify and characterize paramagnetic intermediates formed during electron transfer reactions. iitk.ac.iniitk.ac.in

The reduction of nitroaromatic compounds often proceeds through a one-electron reduction to form a nitro radical anion. researchgate.net In the case of this compound, electrochemical or chemical reduction would likely generate a radical anion where the unpaired electron is primarily localized on the nitro group. This intermediate would be EPR-active.

The EPR spectrum of such a radical provides key information through its g-value and hyperfine coupling constants. The g-value is a characteristic property of the radical, analogous to the chemical shift in NMR. researchgate.net Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N of the nitro group, and protons on the anthraquinone ring). The resulting splitting pattern and coupling constants reveal the distribution of the unpaired electron's density within the molecule. rsc.org

While specific experimental EPR data for the this compound radical anion are not available in the reviewed literature, studies on other nitroaromatic radicals have shown that the primary hyperfine splitting is due to the nitrogen atom of the nitro group, often resulting in a characteristic triplet signal. rsc.orgresearchgate.net Further coupling to protons on the aromatic rings would lead to a more complex, but interpretable, spectrum. Such an analysis would confirm the formation of the radical intermediate and map the spin distribution, providing insight into its electronic structure and reactivity. bruker.com

Mass Spectrometry and Elemental Compositional Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₁₄H₆ClNO₄), the theoretical monoisotopic mass is 286.9985354 Da. nih.gov An experimental HRMS measurement would be expected to confirm this exact mass with high precision.

In addition to the molecular ion peak, mass spectrometry, particularly with techniques like electron ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. While a specific experimental mass spectrum for this compound was not found, a plausible fragmentation pathway can be predicted based on the known behavior of nitroaromatic and halogenated compounds.

Key fragmentation steps would likely include:

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 241.

Loss of a carbonyl group (-CO), a common fragmentation for quinones, leading to fragments by loss of 28 Da.

Loss of the chlorine atom (-Cl), which would be evident from the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Sequential loss of NO₂ and CO.

Table 2: Predicted HRMS Fragmentation for this compound This table presents predicted fragments based on the structure and general fragmentation rules, as specific experimental data was not available.

m/z (Predicted) Lost Fragment Formula of Fragment Ion
287 [M]⁺ [C₁₄H₆ClNO₄]⁺
257 NO [C₁₄H₆ClNO₃]⁺
241 NO₂ [C₁₄H₆ClO₂]⁺
213 NO₂, CO [C₁₃H₆ClO]⁺
185 NO₂, 2CO [C₁₂H₆Cl]⁺

Elemental analysis determines the mass percentage of each element in a compound, providing a method to verify its empirical and molecular formula. davidson.edu For a pure sample of this compound with the molecular formula C₁₄H₆ClNO₄, the theoretical elemental composition can be calculated from its molecular weight (287.65 g/mol ). nih.gov

The theoretical percentages are:

Carbon (C): (14 * 12.011 / 287.65) * 100% = 58.46%

Hydrogen (H): (6 * 1.008 / 287.65) * 100% = 2.10%

Chlorine (Cl): (1 * 35.453 / 287.65) * 100% = 12.33%

Nitrogen (N): (1 * 14.007 / 287.65) * 100% = 4.87%

Oxygen (O): (4 * 15.999 / 287.65) * 100% = 22.24%

Experimental results from combustion analysis are typically expected to be within ±0.4% of these theoretical values to confirm the purity and stoichiometry of the synthesized compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 14 168.154 58.46
Hydrogen H 1.008 6 6.048 2.10
Chlorine Cl 35.453 1 35.453 12.33
Nitrogen N 14.007 1 14.007 4.87
Oxygen O 15.999 4 63.996 22.24

| Total | | | | 287.658 | 100.00 |

X-ray Diffraction and Solid-State Structural Characterization

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's solid-state properties.

While a specific crystal structure determination for this compound has not been reported in the searched literature, studies on similar anthraquinone derivatives provide a basis for predicting its solid-state structure. solubilityofthings.com Anthraquinone molecules are planar and aromatic, and they tend to pack in the solid state through π-π stacking interactions. solubilityofthings.com

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. vulcanchem.com This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined with high precision. cam.ac.uk

For this compound, a successful SC-XRD analysis would provide critical insights into its molecular structure. The central anthraquinone core is expected to be largely planar, but the steric strain introduced by the bulky nitro (-NO₂) and chloro (-Cl) groups at the peri (1 and 8) positions would likely cause slight distortions from perfect planarity.

A key finding would be the precise torsion angles describing the orientation of the nitro group relative to the plane of the anthraquinone ring. Due to steric hindrance with the adjacent carbonyl group and the chlorine atom, the nitro group would be forced to twist out of the aromatic plane. This deviation is crucial as it impacts the extent of electronic conjugation and, consequently, the compound's photophysical and chemical properties. The analysis would also reveal the precise lengths of the C-N, N-O, and C-Cl bonds.

Intermolecular interactions within the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules and potential weak halogen or hydrogen bonds, would also be elucidated, providing a complete picture of the solid-state packing.

Illustrative Single-Crystal X-ray Diffraction Data

The following table presents expected crystallographic parameters for this compound, based on analyses of structurally similar compounds. researchgate.net

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Typical for similar molecules)
a (Å)10.0 - 15.0
b (Å)4.0 - 8.0
c (Å)18.0 - 22.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1100 - 1400
Z (Molecules per cell)4

Illustrative Molecular Geometry Parameters

This table shows predicted bond lengths and angles. These values are critical for understanding the steric and electronic effects of the substituents. jddtonline.info

Bond/AngleParameter TypeExpected Value
C1-N1Bond Length1.47 - 1.49 Å
N1-O1 / N1-O2Bond Length1.21 - 1.23 Å
C8-Cl1Bond Length1.73 - 1.75 Å
C9=O3Bond Length1.21 - 1.22 Å
C10=O4Bond Length1.21 - 1.22 Å
C2-C1-N1-O1Torsion Angle40 - 60°
O1-N1-O2Bond Angle123 - 125°

Powder X-ray Diffraction for Crystalline Phases and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. anl.gov Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. When this powder is exposed to an X-ray beam, it produces a characteristic diffraction pattern of concentric rings, which are recorded as a plot of intensity versus the diffraction angle (2θ). crystalimpact.com

The primary application of PXRD for this compound would be for phase identification and purity assessment. Every crystalline solid has a unique PXRD pattern that acts as a "fingerprint." anl.gov By comparing the experimental pattern of a synthesized batch of this compound to a reference pattern (which could be generated from single-crystal data), one can confirm the identity of the compound.

Furthermore, PXRD is highly sensitive to the presence of crystalline impurities. If the synthesis process yields by-products, such as other isomers (e.g., 1-nitro-5-chloroanthraquinone) or unreacted starting materials, their characteristic diffraction peaks will appear in the pattern. This allows for a qualitative and often quantitative assessment of the sample's purity.

The technique is also essential for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and PXRD is the principal tool for identifying and distinguishing between them. researchgate.net Each polymorph would produce a distinct diffraction pattern.

Illustrative Powder X-ray Diffraction Data

This table presents a hypothetical list of the most intense diffraction peaks for a pure crystalline phase of this compound. The d-spacing is calculated from the peak positions using Bragg's Law.

Position (2θ°)d-spacing (Å)Relative Intensity (%)
7.511.78100
12.86.9145
15.15.8660
23.03.8630
25.73.4685
26.93.3155
28.53.1325

Computational Chemistry and Theoretical Modeling of 1 Nitro 8 Chloroanthraquinone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For 1-Nitro-8-chloroanthraquinone, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, and spectroscopic characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound to find its most stable conformation. These calculations are typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The charge distribution within the molecule provides further insight into its reactivity. The nitro group, being a strong electron-withdrawing group, significantly polarizes the molecule, leading to a non-uniform distribution of electron density. This charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-3.4 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment5.2 D
Note: These values are illustrative and representative of typical DFT calculations for similar aromatic nitro compounds.

DFT calculations are also employed to predict the vibrational frequencies of this compound. The calculated harmonic frequencies correspond to the normal modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. To improve the agreement between theoretical and experimental results, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), the stretching of the carbon-chlorine bond (C-Cl), and the carbonyl group (C=O) stretches, in addition to the various vibrations of the anthraquinone (B42736) core.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
NO₂Asymmetric Stretch1550
NO₂Symmetric Stretch1350
C=OSymmetric Stretch1680
C-ClStretch750
Note: These are representative frequencies and may vary based on the specific computational method and basis set used.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR chemical shifts. This method provides theoretical predictions of the ¹H and ¹³C NMR spectra of this compound. The calculations yield isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The presence of the electron-withdrawing nitro and chloro groups causes a significant downfield shift (higher ppm values) for the nearby protons and carbon atoms in the aromatic rings due to deshielding effects. Comparing the calculated NMR spectra with experimental data can aid in the structural elucidation and confirmation of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for Substituted Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-NO₂)148
C-8 (C-Cl)135
C-9 (C=O)182
C-10 (C=O)181
Note: These are illustrative chemical shifts. Actual values depend on the specific computational parameters and referencing.

Quantum Chemical Calculations for Reactivity and Energetics

Quantum chemical calculations are essential for understanding the reactivity and the energetics of chemical reactions involving this compound.

Theoretical calculations can map out the potential energy surface for a given reaction, allowing for the assessment of different reaction pathways. This is particularly useful for studying reactions such as nucleophilic aromatic substitution, where the chloro or nitro group could be displaced. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy provides the activation energy for the reaction, which is directly related to the reaction rate. For this compound, computational studies can elucidate the mechanisms of its reactions with various nucleophiles, providing insights into regioselectivity and reaction kinetics.

Beyond the energetics of reaction pathways, quantum chemical calculations can determine key thermodynamic parameters for chemical transformations. These include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These parameters indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions.

For instance, in the synthesis or further functionalization of this compound, these calculations can predict the feasibility and equilibrium position of a reaction, guiding experimental efforts. The accuracy of these thermodynamic predictions is highly dependent on the level of theory and basis set employed in the calculations.

Table 4: Illustrative Thermodynamic Data for a Hypothetical Nucleophilic Substitution Reaction

Thermodynamic ParameterCalculated Value
Enthalpy of Reaction (ΔH)-25 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-20 kcal/mol
Activation Energy (Ea)15 kcal/mol
Note: These values are hypothetical for a representative reaction and serve to illustrate the type of data obtained from such calculations.

Electrochemical Modeling

Electrochemical modeling is a powerful tool for investigating the redox properties of this compound. These computational approaches allow for the prediction of key electrochemical parameters and the simulation of its behavior in various environments.

Prediction of Redox Potentials and Electron Transfer Energetics

The redox potential of this compound is a critical parameter that governs its tendency to accept or donate electrons. Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting these potentials. The presence of electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) substituents, is known to significantly impact the electronic structure of the anthraquinone core. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which generally correlates with a higher (more positive) redox potential, making the compound easier to reduce.

The energetics of electron transfer can be computationally modeled to understand the feasibility and kinetics of redox reactions involving this compound. These calculations can provide valuable data on the energy changes associated with the formation of radical anions and dianions.

Below is a representative table of theoretically predicted electrochemical properties for this compound and related compounds, illustrating the effect of substitution.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reduction Potential (V vs. SHE)
Anthraquinone-6.58-2.454.13-0.95
1-Nitroanthraquinone (B1630840)-6.95-3.123.83-0.68
1-Chloroanthraquinone (B52148)-6.62-2.584.04-0.87
This compound-7.02-3.253.77-0.55

Note: The values presented in this table are illustrative and based on general principles of computational chemistry for substituted anthraquinones. Actual values may vary depending on the specific computational methods and parameters used.

Simulation of Electrochemical Behavior in Different Solvent Systems

The electrochemical behavior of this compound can be significantly influenced by the solvent system in which it is analyzed. Computational models can simulate this behavior by incorporating the effects of the solvent's dielectric constant and its explicit interactions with the molecule. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with DFT calculations to account for the bulk solvent effects on the redox potential and electron transfer kinetics.

Simulations can predict how the stability of the charged species (anion radicals and dianions) of this compound changes in different solvents, which in turn affects the observed cyclic voltammetry profiles. For instance, polar aprotic solvents are often used in electrochemical studies of such compounds, and simulations can help in interpreting the experimental results obtained in these media.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics provide a framework for linking the molecular structure of this compound to its chemical behavior and reactivity through the development of predictive models.

Development of Molecular Descriptors for Structure-Reactivity Relationships

To build a QSAR model, it is essential to first calculate a set of molecular descriptors that numerically represent the chemical information of this compound. These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, important electronic descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial charges on atoms. These are particularly relevant for predicting its redox behavior.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational descriptors.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can include measures of electrophilicity and nucleophilicity, which are crucial for understanding its reactivity in chemical transformations.

The selection of appropriate descriptors is a critical step in developing a robust model that can accurately relate the structure of this compound to its activities.

Predictive Modeling for Chemical Behavior and Transformations

Once a set of relevant molecular descriptors has been established, a predictive QSAR model can be developed using various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms. Such a model could be trained on a dataset of similar anthraquinone derivatives with known experimental data to predict the chemical behavior of this compound.

For example, a QSAR model could be developed to predict the rate of a particular chemical transformation, such as nucleophilic aromatic substitution, based on the calculated electronic and steric descriptors. The model would take the form of a mathematical equation that relates the descriptors to the predicted activity.

Below is an example of a hypothetical QSAR model for predicting a specific type of chemical reactivity for substituted anthraquinones.

DescriptorCoefficientValue for this compoundContribution to Prediction
LUMO Energy (eV)-0.85-3.252.76
Dipole Moment (Debye)0.154.50.68
Molecular Surface Area (Ų)0.022805.60
Predicted Reactivity Index 9.04

Note: This table represents a simplified, hypothetical QSAR model for illustrative purposes. The coefficients and predicted reactivity index are not based on experimental data for this compound.

Through such predictive models, the chemical behavior and potential transformations of this compound can be estimated without the need for extensive experimental work, thus accelerating research and development efforts.

Applications in Advanced Materials Science and Chemical Technologies Involving 1 Nitro 8 Chloroanthraquinone and Its Derivatives

Role as Chemical Intermediates in Fine Chemical Synthesis

1-Nitro-8-chloroanthraquinone serves as a crucial building block in the synthesis of a variety of complex organic compounds. The presence of two different reactive sites—the nitro group and the chlorine atom—on the anthraquinone (B42736) skeleton allows for sequential and selective chemical transformations. This dual reactivity is instrumental in creating sophisticated molecular structures for advanced materials.

Precursors for Advanced Dye Synthesis (e.g., Vat Dyes, Disperse Dyes)

Anthraquinone derivatives are fundamental to the dye industry, known for their structural diversity and excellent lightfastness. wikipedia.org The synthesis of many anthraquinone dyes begins with precursors like nitroanthraquinones. wikipedia.org The nitro group in compounds such as this compound is a key functional group that can be chemically modified. For instance, the nitro group can be reduced to an amino group (-NH₂), which is a common step in dye synthesis. wikipedia.orggoogle.com

This resulting aminoanthraquinone can then undergo condensation reactions with other molecules, such as alpha-halogenoanthraquinones, to form larger, more complex structures known as anthrimides. google.com These anthrimides can be further processed through ring-closure reactions to produce carbazole (B46965) vat dyes. google.com Vat dyes are prized for their exceptional fastness properties on cellulosic fibers like cotton. google.com The specific substitution pattern of the initial precursor, like this compound, influences the final color and properties of the dye.

Transformation Step Description Relevance to this compound
Reduction of Nitro Group The -NO₂ group is converted into an amino (-NH₂) group.This is a foundational step to create a reactive site for further dye synthesis.
Condensation Reaction The resulting amino group reacts with another molecule, often a halogenated anthraquinone, to form an anthrimide (B1580620).This builds the core structure of many complex vat dyes. google.com
Carbazolation The anthrimide undergoes ring-closure to form a carbazole structure.This final step creates the stable and highly colored vat dye molecule. google.com

Intermediate in the Production of Structurally Modified Anthraquinone Derivatives

The strategic placement of the nitro and chloro groups on this compound allows it to be a versatile intermediate for creating a wide array of functionalized anthraquinones. nih.govcolab.ws Nucleophilic substitution reactions can target either the chloro or the nitro group, enabling the introduction of various new functional moieties onto the anthraquinone core. colab.ws

This capability is essential for synthesizing highly functionalized quinones that are investigated for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net For example, reactions with different nucleophiles can lead to the creation of libraries of novel anthraquinone derivatives, whose properties can then be screened for specific activities, such as antitumor potential. researchgate.netnih.gov The ability to selectively modify the molecule at different positions is a key advantage in developing new compounds with tailored properties. nih.gov

Electrochemical Materials and Systems

Anthraquinone and its derivatives are recognized as highly promising materials for a variety of electrochemical applications due to their stable and reversible redox behavior. rsc.orgresearchgate.net The core anthraquinone structure can reversibly accept and donate electrons, making it suitable for energy storage and electrocatalysis. The performance of these materials can be finely tuned by adding different functional groups to the anthraquinone skeleton. researchgate.net

Integration into Redox-Active Materials for Energy Storage Applications (e.g., Li-O₂ Batteries, Supercapacitors)

Derivatives of anthraquinone are actively being explored for use in advanced energy storage systems. researchgate.netrsc.org In the context of Lithium-Oxygen (Li-O₂) batteries, anthraquinones can function as oxygen reduction redox mediators (ORRMs). researchgate.net These mediators act as soluble catalysts that facilitate the formation of the discharge product, lithium peroxide (Li₂O₂), in the solution phase, which can significantly increase the battery's capacity. researchgate.net

The introduction of strong electron-withdrawing groups, such as nitro groups, has been shown to be a particularly effective strategy. For instance, 1,8-dinitroanthraquinone (B85473), a compound structurally related to this compound, was found to positively shift the reduction potential of the anthraquinone core. researchgate.net This shift resulted in a 45-fold increase in the discharge capacity of a Li-O₂ battery. researchgate.net This suggests that this compound, with its electron-withdrawing substituents, could also be a promising candidate for similar applications in enhancing energy storage performance. researchgate.net Anthraquinone-based materials are also considered for aqueous redox flow batteries, offering a potentially low-cost and high-performance alternative to traditional systems. rsc.orgresearchgate.netosti.gov

Energy Storage System Role of Anthraquinone Derivative Key Research Finding
Li-O₂ Batteries Oxygen Reduction Redox Mediator (ORRM)The introduction of two nitro groups into the anthraquinone structure led to a 45-fold increase in discharge capacity. researchgate.net
Aqueous Redox Flow Batteries Redox-active species in the electrolyteAnthraquinones offer a pathway to potentially low-cost, high-performance, and durable energy storage solutions. rsc.orgosti.gov

Functionalization Agents for Carbon-Based Electrode Materials in Electrochemical Devices

The performance of electrochemical devices like sensors and capacitors often relies on the properties of their electrode materials. Modifying the surface of carbon-based electrodes, such as glassy carbon or carbon nanotubes, with redox-active molecules is a common strategy to enhance their functionality. dntb.gov.ua Anthraquinone derivatives are well-suited for this purpose due to their inherent electrochemical activity. dntb.gov.uaresearchgate.net

The functionalization can be achieved by creating a chemical bond between the anthraquinone molecule and the carbon surface. The reactive groups on this compound could potentially be utilized to graft the molecule onto carbon materials. This surface modification can improve the electrode's catalytic activity for specific reactions or enhance its capacitive properties for energy storage. dntb.gov.ua

Catalysts or Mediators in Electrochemical CO₂ Reduction and Other Electrocatalytic Processes

The conversion of carbon dioxide (CO₂) into valuable chemicals through electrochemical reduction is a significant area of research aimed at addressing climate change and creating sustainable chemical production methods. rsc.org This process requires efficient and selective catalysts. Molecular catalysts, including those based on organic structures, are being investigated as alternatives to expensive noble metals. researchgate.net

Advanced Functional Materials Development

The unique electronic and chemical properties of the anthraquinone scaffold have led to the investigation of its derivatives in a variety of functional materials. The presence of both an electron-withdrawing nitro group and a reactive chloro group on the this compound molecule provides handles for further chemical modification and incorporation into larger systems.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as light, pH, temperature, or an electric field. Anthraquinone derivatives are of interest in this area due to their redox activity and photochemical properties.

While specific studies on the incorporation of this compound into responsive polymers were not identified, research on other anthraquinone derivatives provides a basis for its potential use. For instance, anthraquinone moieties have been integrated into polymer backbones to create electroactive materials. These polymers can exhibit changes in their optical and electronic properties upon electrochemical reduction and oxidation of the anthraquinone unit. It is conceivable that a polymer functionalized with this compound could exhibit similar redox-responsive behavior.

Furthermore, the nitro group can be chemically reduced to an amino group, providing a route to create polymers with different functionalities. For example, polyol-bonded anthraquinone derivatives have been explored for applications as dyes, pigments, and in photodynamic therapy, showcasing enhanced solubility and functionality. nih.gov Hybrid polymer composites incorporating other commercial anthraquinone dyes have been investigated for their potential as aging indicators in intelligent packaging, where environmental factors trigger color changes. chemrevlett.comresearchgate.net These examples suggest that this compound could serve as a monomer or a functional pendant group in the synthesis of novel responsive and hybrid materials.

Table 1: Examples of Anthraquinone Derivatives in Polymer Systems

Anthraquinone Derivative Polymer System Potential Application
Commercial Anthraquinone Dyes Ethylene-propylene composites Aging indicators in smart packaging chemrevlett.comresearchgate.net
Polyol-bonded Anthraquinones Various polymer matrices Dyes, pigments, photodynamic therapy nih.gov

The application of this compound in nanomaterials and MEMS is a speculative area with no direct research found. However, the broader field of organic electronics and sensors provides a context for potential exploration. Organic molecules with well-defined electronic properties are increasingly being investigated for use in nanoscale devices.

For instance, the electrical conductivity and charge-storage capabilities of materials can be tuned by incorporating redox-active molecules like anthraquinones. While not specific to the 1-nitro-8-chloro derivative, studies have explored other anthraquinones as sustainable materials for electrochemical applications, such as in batteries. jku.atnih.gov This suggests that nanomaterials derived from or functionalized with this compound could potentially be developed for applications in nanoelectronics or as components in chemical sensors where a change in the electrical properties upon interaction with an analyte is measured.

In the context of MEMS, functional organic coatings can be used to modify the surface properties of microdevices, for example, to create chemically sensitive surfaces for sensor applications. The ability to chemically graft this compound onto a surface could, in principle, be used to tailor the surface chemistry of a MEMS device, although this remains a hypothetical application without direct supporting research.

Environmental Analytical Methodologies and Sensing

The detection and quantification of nitroaromatic compounds and polycyclic aromatic hydrocarbon (PAH) derivatives in the environment are of significant interest due to their potential toxicity. This compound falls into the category of nitrated PAHs, and thus, methodologies developed for this class of compounds are relevant.

Passive sampling is a technique used for the time-averaged monitoring of pollutants in water or air. These devices accumulate contaminants from the environment over time, providing a measure of the average concentration. Various materials are used as sorbents in passive samplers to trap target analytes.

There is no specific mention in the literature of this compound being used as a component within a passive sampler. However, it is a relevant target analyte for passive sampling campaigns focused on nitro-PAHs. Passive samplers for PAHs often utilize sorbents like low-density polyethylene (B3416737) (PEDs) or silicone. nih.govnih.gov For more polar compounds, functionalized sorbents can be employed to enhance uptake. For example, hybrid sorbents using functionalized humic acids immobilized on nano-zeolites have been developed for the removal and trapping of PAHs. mdpi.com

The selection of a passive sampler for detecting this compound would depend on its physicochemical properties, such as its hydrophobicity and polarity. The performance of different passive samplers for various PAHs has been studied, indicating that the choice of sampler material and design is crucial for accurate monitoring. bohrium.com

Table 2: Performance of Different Sorbents in Passive Sampling for PAHs

Sorbent Material Target Analytes Key Findings
Low-Density Polyethylene (PEDs) PAHs Can estimate uptake by benthic organisms. nih.gov
Silicone Wristbands PAHs Correlate well with active sampling for high vapor phase concentrations. nih.gov
Butyl Rubber-Based Macroporous Sorbents PAHs Showed feasible performance as an alternative passive sampler. bohrium.com

The accurate detection and quantification of trace levels of compounds like this compound in complex environmental matrices such as water, soil, or biological tissues require sophisticated analytical methods. The methods are generally applicable to a wide range of nitroaromatic compounds and PAHs.

Commonly employed techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection. For the analysis of nitroaromatic compounds in water, pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are typically necessary to achieve the required detection limits. nih.gov

For complex mixtures of polynitroaromatic compounds, a combination of thin-layer chromatography and visible spectrometry has been described as a quantitative method. researchgate.net The development of analytical methods for drinking water contaminants has led to standardized procedures, such as EPA methods, for various organic pollutants, which could be adapted for this compound. researchgate.net The choice of the specific analytical conditions, such as the chromatographic column, mobile phase (for HPLC), temperature program (for GC), and mass spectrometer settings, would need to be optimized for the specific properties of this compound.

Table 3: Analytical Techniques for the Determination of Related Environmental Contaminants

Analytical Technique Target Analytes Sample Matrix
HPLC with UV, DAD, MS, CE, FL detectors Anthraquinonoids Rhubarb (herbal preparation) chemrevlett.com
GC-MS Nitrobenzenes and Nitrochlorobenzenes Water researchgate.net

Future Research Directions and Unexplored Avenues in 1 Nitro 8 Chloroanthraquinone Research

Development of Sustainable and Green Synthesis Routes for 1-Nitro-8-chloroanthraquinone

Traditional synthesis methods for anthraquinone (B42736) derivatives often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant chemical waste. Future research must prioritize the development of environmentally benign and economically viable synthetic pathways for this compound. The principles of green chemistry provide a clear framework for this endeavor, emphasizing waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govchemistryjournals.net

Key research objectives in this area include:

Catalytic Nitration and Chlorination: Investigating highly selective catalytic systems to replace classical nitration (e.g., mixed nitric/sulfuric acid) and chlorination methods. This could involve solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that offer improved regioselectivity, easier separation, and catalyst recycling.

Alternative Solvents: Exploring the use of greener solvents such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents to replace volatile and toxic organic solvents commonly used in anthraquinone chemistry. chemistryjournals.net

Flow Chemistry and Process Intensification: Transitioning from batch processing to continuous flow synthesis. rsc.org Flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and reduced waste. An electrochemical approach, using electrons as clean oxidants, could also represent a sustainable alternative to traditional methods. rsc.org

Renewable Feedstocks: While the anthraquinone core is typically derived from petrochemical sources, long-term research could explore biosynthetic pathways or the use of lignin-derived platform chemicals as renewable starting materials for the aromatic scaffold. chemistryjournals.net

A comparative analysis of traditional versus potential green synthetic routes highlights the significant advantages of adopting sustainable practices.

ParameterTraditional Synthesis RoutePotential Green Synthesis Route
Reagents Concentrated H₂SO₄/HNO₃, Cl₂ gasSolid acid catalysts, N-chlorosuccinimide (NCS)
Solvents Nitrobenzene, chlorinated hydrocarbonsIonic liquids, supercritical CO₂, water
Process Multi-step batch processingContinuous flow, electrochemical synthesis
Waste High E-Factor (significant acid/solvent waste)Low E-Factor (minimal waste, catalyst recycling)
Energy High energy consumption (high temperatures)Lower energy input, microwave-assisted reactions

Exploration of Novel Reaction Pathways and Enhanced Regio/Chemoselectivity

The reactivity of this compound is dictated by its two distinct functional groups. The nitro group strongly deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAAr). The chlorine atom is also a target for nucleophilic substitution. Future research should focus on leveraging this dual reactivity to develop novel synthetic methodologies with high degrees of control.

Chemoselective Reactions: A key challenge is to achieve chemoselectivity, which is the selective reaction of one functional group in the presence of another. study.comslideshare.net For instance, developing conditions that allow for the selective substitution of the chlorine atom without affecting the nitro group, or vice versa, would be highly valuable. This could be achieved through careful selection of nucleophiles, catalysts, and reaction conditions. For example, the reduction of a nitro group can be performed chemoselectively in the presence of other reducible groups using specific reagents like sodium hydrosulfide (NaSH). durgapurgovtcollege.ac.in

Regioselective Reactions: Regioselectivity, the preference for reaction at one position over another, is also critical. masterorganicchemistry.comdalalinstitute.com While the initial synthesis produces the 1,8-substituted isomer, further functionalization of the anthraquinone core must be controlled. Research could explore how the existing substituents direct the regiochemical outcome of subsequent reactions, such as further halogenation, sulfonation, or coupling reactions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming new carbon-carbon bonds. colab.wsscispace.com Future work should systematically investigate the application of these reactions to this compound. The chloro-substituent, particularly when activated by the quinone system, can be an effective coupling partner, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups to build molecular complexity. scispace.com

Photocatalysis: Anthraquinones are known to be photochemically active. researchgate.net Research into the photocatalytic potential of this compound could uncover novel reaction pathways, such as light-induced C-H functionalization or cycloaddition reactions, performed under mild conditions. acs.org

Advanced Computational Prediction and Experimental Validation of Structure-Property-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive experimental work. nih.govrsc.org A synergistic approach combining computational prediction with targeted experimental validation will accelerate the discovery of new applications for this compound.

DFT and Ab Initio Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key electronic and structural properties. rsc.org This includes predicting the molecule's geometry, electron density distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations can provide insights into the molecule's reactivity, predicting the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with specific properties or activities. nih.gov For example, a QSAR study could predict the color, redox potential, or binding affinity of a series of derivatives based on their computed molecular descriptors.

Reaction Mechanism Simulation: Computational modeling can be employed to elucidate the mechanisms of potential reactions. By calculating the energy profiles of different reaction pathways, researchers can predict the most favorable conditions and identify key intermediates, providing a rational basis for optimizing experimental procedures.

Below is a table of selected computed properties for this compound, which can serve as a baseline for future theoretical and experimental studies.

PropertyPredicted ValueSource
Molecular Formula C₁₄H₆ClNO₄PubChem nih.gov
Molecular Weight 287.65 g/mol PubChem nih.gov
XLogP3 3.3PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 4PubChem nih.gov
logP (octanol/water) 3.024Cheméo chemeo.com
Normal Boiling Point (Tboil) 925.05 KCheméo chemeo.com

Integration of this compound into Emerging Smart Materials and Responsive Systems

The anthraquinone scaffold is a well-established chromophore and is redox-active, making it an excellent building block for functional materials. Future research should explore the use of this compound as a precursor for advanced materials that respond to external stimuli.

Electrochromic and Photochromic Materials: By incorporating this molecule into polymer backbones or as a functional group in larger molecular systems, it may be possible to create materials that change color in response to an electrical potential (electrochromism) or light (photochromism). The nitro and chloro groups provide convenient handles for chemical modification to tune these properties.

Chemical Sensors: Derivatives of this compound could be designed as chemosensors. For example, a reaction at the chloro or nitro position with an analyte could induce a change in fluorescence or color, enabling the detection of specific ions or molecules.

Redox-Active Polymers and Organic Batteries: The reversible redox behavior of the quinone moiety is central to its potential use in energy storage. rsc.org Future work could involve incorporating this compound into conductive polymers or using it to create organic electrode materials for rechargeable batteries. The electron-withdrawing nitro group would significantly impact the redox potential, allowing for fine-tuning of the material's electrochemical properties.

Photocatalysts for Environmental Remediation: Anthraquinones can act as photosensitizers, generating reactive oxygen species upon irradiation. researchgate.net Research could explore the potential of immobilized this compound derivatives as heterogeneous photocatalysts for the degradation of organic pollutants in water. researchgate.net

Multi-disciplinary Approaches and Collaborative Research Initiatives in Anthraquinone Chemistry

Maximizing the scientific and technological impact of this compound research will require a departure from siloed efforts. A multi-disciplinary and collaborative approach is essential for translating fundamental chemical discoveries into practical applications.

Future initiatives should foster collaboration between:

Synthetic Organic Chemists: To develop the novel, sustainable synthetic routes and reaction pathways discussed previously.

Computational and Theoretical Chemists: To model structure-property relationships and guide experimental design. rsc.orgrsc.org

Materials Scientists and Engineers: To fabricate and characterize the novel smart materials, sensors, and energy storage devices derived from the target molecule.

Biochemists and Pharmacologists: While outside the direct scope of this chemical analysis, exploring the biological activities of novel derivatives is a logical extension, given that anthraquinones are a widespread class of natural products with diverse biological effects. nih.gov

By establishing collaborative networks and embracing an interdisciplinary mindset, the research community can ensure that the fundamental chemistry of this compound is effectively leveraged to address challenges in materials science, environmental technology, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 1-nitro-8-chloroanthraquinone, and how are reaction conditions optimized?

The synthesis typically involves sequential nitration and chlorination of anthraquinone derivatives. A common approach uses Friedel-Crafts acylation with AlCl₃/NaCl at 165°C, followed by selective nitration and chlorination steps (e.g., SnCl₂/HCl/HOAc for nitro group reduction or substitution) . Optimization focuses on controlling regioselectivity—ensuring nitro and chloro groups occupy the 1- and 8-positions, respectively. Reaction temperature, stoichiometry of halogenating agents, and solvent polarity are critical variables. Purity is validated via melting point analysis (e.g., mp 251–254°C for related anthraquinones) .

Q. What analytical methods are recommended for characterizing this compound and confirming its identity?

Key methods include:

  • NMR spectroscopy : To verify substituent positions via chemical shifts and coupling patterns.
  • HPLC-MS : For purity assessment and molecular ion detection.
  • X-ray crystallography : Resolves ambiguous regiochemistry in structurally similar compounds .
    For known compounds, cross-referencing with literature data (e.g., CAS RN: 129-37-3 for intermediates) is essential. New compounds require elemental analysis and spectral comparison to theoretical simulations .

Advanced Research Questions

Q. How can the Abraham solvation parameter model predict the solubility of this compound in organic solvents?

The Abraham model correlates solubility using solute descriptors: logCS=c+eE+sS+aA+bB+vV\log C_S = c + eE + sS + aA + bB + vV

Here, EE (excess molar refraction), SS (dipolarity), A/BA/B (H-bond acidity/basicity), and VV (McGowan volume) are derived from experimental solubilities. For 1-chloroanthraquinone, the model achieved a standard deviation of 0.126 log units . Researchers can apply this framework to this compound by adjusting descriptors for nitro group polarity and steric effects.

Q. What strategies address contradictions in regioselectivity data during the synthesis of nitro-chloroanthraquinones?

Discrepancies often arise from competing reaction pathways (e.g., meta vs. para substitution). To resolve these:

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 1-nitro-8-chloro over 1-nitro-5-chloro isomers).
  • Directing group effects : Nitro groups deactivate the ring, but chloro substituents can act as weak ortho/para directors under specific conditions .
  • Computational modeling : DFT calculations predict activation energies for competing pathways, guiding solvent and catalyst selection .

Q. How can researchers validate conflicting solubility or stability data for this compound in aqueous environments?

Contradictions may stem from solvent impurities or measurement protocols. Recommended steps:

  • Reproducibility checks : Repeat experiments using standardized solvents (e.g., HPLC-grade) and inert atmospheres to prevent hydrolysis.
  • Cross-model validation : Compare Abraham model predictions with Hansen solubility parameters or COSMO-RS simulations .
  • Accelerated stability studies : Monitor degradation products (e.g., anthraquinone derivatives) under controlled pH and temperature .

Methodological Considerations

Q. What experimental design principles minimize side reactions during nitro-chloroanthraquinone synthesis?

  • Stepwise functionalization : Introduce nitro groups before chlorination to avoid overhalogenation.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved selectivity .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed protocols : Specify reagent grades, reaction times, and purification methods (e.g., column chromatography vs. recrystallization).
  • Supplementary data : Provide NMR spectra, chromatograms, and crystallographic files as supporting information .
  • Negative results : Report failed attempts (e.g., unintended isomerization) to aid troubleshooting .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing variability in anthraquinone derivative synthesis yields?

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • Error analysis : Calculate confidence intervals for repeated trials and report outliers .
  • Multivariate regression : Relate yield to solvent polarity index or Hammett substituent constants .

Q. How can researchers contextualize findings on this compound within broader anthraquinone chemistry?

  • Structure-activity relationships (SAR) : Compare electronic effects (e.g., nitro’s electron-withdrawing impact) with analogous compounds like 1-amino-5-acetylamino-anthraquinone .
  • Mechanistic parallels : Reference synthesis protocols for 2-(1,1-dimethylpropyl)anthraquinone or 9,10-anthracenedione derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.